3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one
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Overview
Description
3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one is a chemical compound with a complex structure that includes a hydroxy group, a peroxy group, and a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one typically involves the reaction of 3-hydroxy-2-butanone with 2-methyloxolane-2-peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the peroxy linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced separation techniques, such as chromatography, is common to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The peroxy group can be reduced to form an alcohol.
Substitution: The hydroxy and peroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one.
Reduction: Formation of 3-hydroxy-3-[(2-methyloxolan-2-yl)hydroxy]butan-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one involves its interaction with molecular targets such as enzymes and cellular receptors. The peroxy group can generate reactive oxygen species (ROS), which can modulate various biochemical pathways. The hydroxy group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-methyl-2-butanone: Similar structure but lacks the peroxy group.
3-Hydroxy-3-ethyl-2-butanone: Similar structure with an ethyl group instead of the methyloxolan-2-yl group.
3-Hydroxy-3-(2-oxopropyl)indolin-2-one: Contains a hydroxy group and a different cyclic structure.
Uniqueness
3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one is unique due to the presence of both a hydroxy group and a peroxy group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
63045-66-9 |
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Molecular Formula |
C9H16O5 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-hydroxy-3-(2-methyloxolan-2-yl)peroxybutan-2-one |
InChI |
InChI=1S/C9H16O5/c1-7(10)9(3,11)14-13-8(2)5-4-6-12-8/h11H,4-6H2,1-3H3 |
InChI Key |
CNNMFLWVXOYKFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(O)OOC1(CCCO1)C |
Origin of Product |
United States |
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